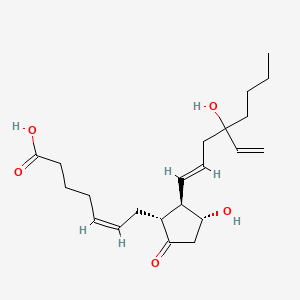

Dhv-PGE2

Description

Structure

3D Structure

Properties

CAS No. |

68666-91-1 |

|---|---|

Molecular Formula |

C22H34O5 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H34O5/c1-3-5-14-22(27,4-2)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)26/h4,6,8,10,12,17-18,20,24,27H,2-3,5,7,9,11,13-16H2,1H3,(H,25,26)/b8-6-,12-10+/t17-,18-,20-,22?/m1/s1 |

InChI Key |

RUFIPEVZPSRREO-NSAYRSQZSA-N |

SMILES |

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)(C=C)O |

Isomeric SMILES |

CCCCC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)(C=C)O |

Canonical SMILES |

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)(C=C)O |

Synonyms |

15-deoxy-16-hydroxy-16-vinyl-PGE2 15-deoxy-16-hydroxy-16-vinylprostaglandin E2 15-deoxy-16-hydroxy-16-vinylprostaglandin E2, (5Z,11alpha,13E)-(+-)-isomer CL 115,129 CL-115129 DHV-PGE2 |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of Prostaglandin E2 and Analogues, Including Dhv Pge2 Precursors

Precursor Substrate Metabolism

The initial and often rate-limiting step in prostaglandin (B15479496) synthesis is the availability of the polyunsaturated fatty acid precursor, predominantly arachidonic acid (AA). researchgate.net AA is typically esterified within the sn-2 position of membrane phospholipids (B1166683). nih.govresearchgate.netebi.ac.uk

Arachidonic Acid Liberation by Phospholipase A2 (PLA2) Enzymes

The liberation of arachidonic acid from membrane phospholipids is primarily catalyzed by the action of phospholipase A2 (PLA2) enzymes. wikipedia.orgnih.govresearchgate.netresearchgate.netebi.ac.uknih.gov PLA2 enzymes hydrolyze the ester bond at the sn-2 position of glycerophospholipids, releasing free fatty acids, including arachidonic acid, and lysophospholipids. researchgate.netebi.ac.uknih.gov This step is crucial as the concentration of free arachidonic acid in cells is generally low, and its release can therefore limit the rate of prostaglandin synthesis. researchgate.net Various isoforms of PLA2 exist, and their activity can be regulated by a variety of stimuli, including inflammatory mediators and bacterial products. ebi.ac.uknih.gov

Cyclooxygenase (COX) Isoforms in Prostaglandin H2 (PGH2) Formation

Following the liberation of arachidonic acid, the next critical step in the pathway is its conversion to prostaglandin H2 (PGH2). This reaction is catalyzed by cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases (PTGS). wikipedia.orgnih.govnih.govresearchgate.netbio-rad.comfrontierspartnerships.orgmdpi.comwikipedia.orgresearchgate.netgenecards.orgnih.gov COX enzymes possess both cyclooxygenase and peroxidase activities. wikipedia.org The cyclooxygenase activity incorporates two molecules of oxygen into arachidonic acid, forming the unstable intermediate prostaglandin G2 (PGG2). wikipedia.orgnih.govwikipedia.orggenecards.org The peroxidase activity then reduces PGG2 to PGH2. wikipedia.orgnih.govwikipedia.orggenecards.org PGH2 is a pivotal intermediate, serving as the common precursor for the synthesis of various prostanoids, including PGE2, PGD2, PGF2α, PGI2 (prostacyclin), and thromboxane (B8750289) A2 (TXA2), depending on the downstream terminal synthase enzymes present in the cell. nih.govnih.govresearchgate.netbio-rad.comfrontierspartnerships.orgresearchgate.netresearchgate.net

Two main isoforms of COX have been identified: COX-1 and COX-2. frontierspartnerships.orgmdpi.comwikipedia.orggenecards.orgnih.govaai.orgcsic.esrsc.orgnih.gov While both isoforms catalyze the same reaction, converting arachidonic acid to PGH2, they differ significantly in their regulation of expression, tissue distribution, and physiological roles. mdpi.comwikipedia.orggenecards.orgcsic.es

Cyclooxygenase-1 (COX-1) and Constitutive Synthesis

Cyclooxygenase-1 (COX-1) is generally considered a constitutively expressed enzyme in most tissues, including platelets, the gastrointestinal tract, kidneys, and the brain. mdpi.comwikipedia.orgnih.govcsic.es It is often associated with the production of prostaglandins (B1171923) involved in maintaining normal physiological or "housekeeping" functions. mdpi.comcsic.es COX-1-derived prostanoids play roles in processes such as gastric cytoprotection, renal blood flow regulation, and platelet aggregation. mdpi.com While primarily constitutive, the expression of COX-1 can also be regulated. mdpi.com

Cyclooxygenase-2 (COX-2) and Inducible Synthesis in Research Models

Cyclooxygenase-2 (COX-2) is typically an inducible enzyme, with low or undetectable levels under basal conditions in most tissues. mdpi.comnih.govcsic.esrsc.org Its expression is rapidly and dramatically upregulated in response to various stimuli, particularly pro-inflammatory mediators such as cytokines, growth factors, and bacterial lipopolysaccharide (LPS). mdpi.comnih.govrsc.orgaai.org This inducible expression pattern has led to the understanding that COX-2 is primarily responsible for the increased production of prostaglandins, including PGE2, during inflammation and in various pathological conditions. mdpi.comcsic.esrsc.orgaai.orgdomaintherapeutics.com

Research models extensively utilize the inducible nature of COX-2 to study its role in disease processes. For instance, studies in human polymorphonuclear leukocytes (PMNs) have shown that stimulation with LPS or inflammatory cytokines like TNF-α, IL-1, and IL-8 induces COX-2 expression, which is paralleled by PGE2 secretion. aai.org Similarly, in astrocytes, LPS challenge strongly induces COX-2 expression, leading to a COX-2-dependent production of prostanoids, with PGE2 being a major product. nih.gov Studies using COX-2 deficient mice or selective COX-2 inhibitors in various disease models, such as inflammatory arthritis or myocardial infarction, have provided significant insights into the contributions of COX-2-derived PGE2 in these conditions. csic.esnih.govahajournals.orgresearchgate.net

Prostaglandin E Synthase (PGES) Isoforms in PGE2 Generation

Following the formation of PGH2 by COX enzymes, the final step in the biosynthesis of PGE2 is catalyzed by specific prostaglandin E synthase (PGES) enzymes. nih.govbio-rad.comnih.govresearchgate.netplos.org These enzymes isomerize PGH2 to PGE2. researchgate.net Three main isoforms of PGES have been identified: cytosolic PGES (cPGES) and two microsomal PGES isoforms, mPGES-1 and mPGES-2. nih.govnih.govresearchgate.netplos.org These isoforms differ in their cellular localization, expression patterns, and association with COX isoforms. nih.govresearchgate.net

Microsomal Prostaglandin E Synthase-1 (mPGES-1) and its Inducibility

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key terminal enzyme in the PGE2 biosynthetic pathway and is particularly important due to its inducible expression. nih.govresearchgate.netnih.govresearchgate.netplos.orgacs.org Similar to COX-2, mPGES-1 expression is markedly increased by pro-inflammatory stimuli both in vitro and in vivo. nih.govresearchgate.net This coordinated induction of COX-2 and mPGES-1 in response to inflammatory signals suggests a functional coupling between these two enzymes, leading to a significant increase in PGE2 production during inflammation. researchgate.netnih.govacs.org

Research findings highlight the inducibility and role of mPGES-1 in various inflammatory conditions. Studies in animal models of inflammatory arthritis have shown significant upregulation of mPGES-1 expression, which correlates with elevated PGE2 levels. nih.govresearchgate.net Furthermore, studies using mPGES-1 knockout mice have demonstrated that the absence of mPGES-1 leads to a significant reduction in inducible PGE2 synthesis in response to inflammatory challenges, establishing mPGES-1 as a critical source of inducible PGE2. nih.govahajournals.orgresearchgate.net The inducibility of mPGES-1 makes it an attractive target for therapeutic intervention in inflammatory diseases, aiming to selectively reduce inflammatory PGE2 production while potentially sparing the production of other prostanoids involved in housekeeping functions. ahajournals.orgplos.orgacs.org

Microsomal Prostaglandin E Synthase-2 (mPGES-2) and Constitutive Activity

Microsomal prostaglandin E synthase-2 (mPGES-2), encoded by the PTGES2 gene, is one of the enzymes responsible for the conversion of PGH2 to PGE2 scispace.comnih.govresearchgate.netresearchgate.netuniprot.org. Unlike mPGES-1, which is largely inducible, mPGES-2 is generally considered to be constitutively expressed in various cells and tissues, including the brain, heart, kidney, and liver scispace.comresearchgate.netresearchgate.netaai.orgnih.gov.

mPGES-2 is synthesized as a Golgi membrane-associated protein and undergoes proteolytic cleavage of its N-terminal hydrophobic domain to become a mature cytosolic enzyme scispace.comresearchgate.netnih.gov. Research indicates that mPGES-2 can be functionally coupled with both COX-1 and COX-2 scispace.comresearchgate.net. While initially there were conflicting reports regarding its activity, studies suggest that mPGES-2 is a glutathione-dependent enzyme that can bind heme nih.gov. The presence of dithiothreitol (B142953) (DTT) has been shown to dissociate bound heme in vitro, leading to active PGE2 synthase activity nih.gov. However, the precise role of heme binding in its activity in vivo remains an area of investigation nih.gov.

Detailed research findings on mPGES-2 highlight its constitutive expression pattern across different tissues. For instance, mPGES-2 mRNA is reported to be most abundant in the brain, heart, kidney, and small intestine nih.gov.

Cytosolic Prostaglandin E Synthase (cPGES) and its Functional Coupling

Cytosolic prostaglandin E synthase (cPGES), also known as p23, is another key enzyme in the terminal step of PGE2 biosynthesis, catalyzing the isomerization of PGH2 to PGE2 scispace.comnih.govnih.govportlandpress.comoup.com. cPGES is a cytosolic protein that is constitutively expressed in a wide variety of cells and tissues scispace.comnih.govportlandpress.comoup.com. It is known to be associated with heat shock protein 90 (Hsp90), a molecular chaperone nih.govportlandpress.comoup.com.

A significant aspect of cPGES function is its preferential functional coupling with the constitutively expressed cyclooxygenase-1 (COX-1) scispace.comnih.govportlandpress.comoup.com. This coupling is thought to facilitate the immediate PGE2 production in response to certain stimuli scispace.comportlandpress.com. Research has indicated that cPGES undergoes serine phosphorylation, which can be transiently accelerated after cell activation portlandpress.com. This phosphorylation, potentially mediated by casein kinase II (CK-II), has been shown to enhance cPGES enzymatic activity and PGE2 production portlandpress.com. The formation of a complex between cPGES, CK-II, and Hsp90 appears to be involved in this process portlandpress.com.

The functional coupling between cPGES and COX-1, as opposed to the preferential coupling of mPGES-1 with inducible COX-2, suggests a division of labor in PGE2 biosynthesis, with cPGES contributing to basal or immediate PGE2 production and mPGES-1 being involved in stimulus-induced, delayed PGE2 generation scispace.comportlandpress.com.

Alternative Biosynthetic Routes to PGE2 and Related Oxylipins

While the canonical pathway involving COX enzymes and terminal PGES isoforms is the primary route for PGE2 biosynthesis in mammals, alternative pathways for the formation of PGE2 and related oxylipins have been explored. One such alternative route involves the intermediate 15-hydroperoxy-PGE2 nih.govresearchgate.netresearchgate.net. This compound has been identified as a novel precursor to PGE2 and 15-keto-PGE2 nih.gov.

Research initially in red algae and subsequently in human macrophages has established an alternative pathway where PGG2 is transformed into 15-hydroperoxy-PGE2, which is then converted to PGE2 either enzymatically or non-enzymatically nih.govresearchgate.netresearchgate.net. While this route appears to be dominant in some algae, in human macrophages, it represents a minor pathway compared to the canonical route via PGH2 nih.govresearchgate.net.

Furthermore, arachidonic acid can also be metabolized by other enzymatic systems, such as lipoxygenases (LOX) and cytochrome P450 enzymes, leading to the formation of different classes of oxylipins, including leukotrienes and epoxyeicosatrienoic acids (EETs), respectively frontiersin.orgresearchgate.net. These pathways represent alternative routes for AA metabolism, distinct from the COX/PGES pathway leading to prostaglandins like PGE2 frontiersin.orgresearchgate.net.

Enzymatic Inactivation and Degradation Pathways of PGE2 and its Metabolites (e.g., 15-keto-PGE2)

The biological activity of PGE2 is tightly regulated not only by its synthesis but also by its rapid inactivation and degradation. The primary enzyme responsible for initiating the metabolic inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), also known as HPGD researchgate.netthno.orgmdc-berlin.deresearchgate.netnih.govnih.gov. This enzyme catalyzes the oxidation of the hydroxyl group at position 15 of PGE2, converting it into the less active metabolite 15-keto-PGE2 researchgate.netthno.orgmdc-berlin.denih.gov.

15-keto-PGE2 was historically considered biologically inactive mdc-berlin.de. However, more recent research suggests that 15-keto-PGE2 may possess some biological activity, potentially acting as a biased or partial agonist at certain PGE2 receptors, such as EP2 and EP4 receptors mdc-berlin.denih.gov.

Following the initial oxidation by 15-PGDH, 15-keto-PGE2 can undergo further metabolism. A subsequent step in the complete inactivation involves prostaglandin reductase (PTGR or Δ13-PG-Reductase), which reduces the Δ13 double bond, yielding 13,14-dihydro-15-keto-PGE2 mdc-berlin.de. This metabolite is also generally considered a product of PGE2 inactivation mdc-berlin.denih.govacs.org.

The cellular uptake of PGE2 by prostaglandin transporters, such as solute carrier organic anion transporter family member 2A1 (SLCO2A1), also known as prostaglandin transporter (PGT), is considered a critical step preceding its intracellular oxidation by 15-PGDH thno.orgresearchgate.net. This uptake process can be the rate-limiting step in the oxidative inactivation of PGE2 researchgate.net.

The balance between the synthesis of PGE2 by COX and PGES enzymes and its degradation by enzymes like 15-PGDH is crucial for regulating its local concentration and biological effects thno.orgresearchgate.netnih.gov. Dysfunction in these metabolic pathways can contribute to various physiological and pathological conditions thno.orgnih.gov.

Molecular Mechanisms of Action of Prostaglandin E2: Paradigms for Dhv Pge2 Signaling

Prostanoid E (EP) Receptor Family Interactions

The four EP receptor subtypes (EP1, EP2, EP3, and EP4) exhibit distinct biochemical properties, tissue localization, and coupling to intracellular signaling pathways. scripps.edu This differential coupling allows PGE2 to elicit a variety of cellular responses depending on the specific receptor subtypes expressed by a cell and their relative abundance. scripps.edulipidmaps.org

EP1 Receptor: Gq Coupling and Intracellular Ca2+ Signaling

The EP1 receptor is primarily coupled to Gq proteins. lipidmaps.orgmed-life.cn Activation of EP1 by PGE2 leads to the activation of phospholipase C (PLC). lipidmaps.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). lipidmaps.org IP3 then triggers the release of calcium ions from intracellular stores, leading to an increase in intracellular Ca2+ concentration. lipidmaps.orgmed-life.cn This rise in intracellular calcium can activate various downstream effectors, including protein kinase C (PKC). lipidmaps.org The EP1 receptor has been implicated in mediating smooth muscle contraction and algesia, among other functions.

EP2 Receptor: Gs Coupling and cAMP/PKA Pathway Activation

The EP2 receptor is coupled to the stimulatory Gs protein. scripps.edulipidmaps.orgmed-life.cnzhanggroup.org Upon activation by PGE2, Gs dissociates and its alpha subunit stimulates adenylyl cyclase (AC). scripps.edulipidmaps.org This leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). scripps.edulipidmaps.org Elevated cAMP levels activate protein kinase A (PKA). scripps.edulipidmaps.org PKA then phosphorylates various downstream protein targets, including the cAMP response element-binding protein (CREB), which can influence gene expression. lipidmaps.org The EP2 receptor is involved in processes such as vasodilation, smooth muscle relaxation, and immune modulation. zhanggroup.org

EP3 Receptor: Gi and Gs/Gq Coupling with Diverse Signaling Modalities

The EP3 receptor is unique among the EP subtypes due to its ability to couple to multiple G proteins, including Gi, Gs, and Gq, often depending on the specific splice variant of the receptor and the cellular context. med-life.cnzhanggroup.org The primary coupling is typically to Gi proteins. med-life.cnzhanggroup.org Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. med-life.cnzhanggroup.org However, certain EP3 isoforms can also couple to Gs, resulting in increased cAMP, or to Gq, leading to increased intracellular calcium. med-life.cn This diverse coupling allows the EP3 receptor to mediate a wide range of effects, including smooth muscle contraction, inhibition of gastric acid secretion, and regulation of neurotransmission and fever.

EP4 Receptor: Gs Coupling and cAMP/PKA Pathway Dominance

Similar to the EP2 receptor, the EP4 receptor primarily couples to the stimulatory Gs protein, leading to activation of adenylyl cyclase and increased intracellular cAMP levels, followed by PKA activation. scripps.edulipidmaps.orgzhanggroup.org The EP4 receptor generally has a higher affinity for PGE2 compared to EP2. While Gs coupling and the cAMP/PKA pathway are dominant for EP4 signaling, it has also been shown to couple to Gi and activate other pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, often via β-arrestin signaling or Gβγ subunits. lipidmaps.org The EP4 receptor plays roles in vasodilation, immune modulation, bone formation, and angiogenesis. zhanggroup.org

Here is a summary of the primary G protein coupling and key signaling pathways for each EP receptor subtype:

| EP Receptor Subtype | Primary G Protein Coupling | Key Signaling Pathways |

| EP1 | Gq | PLC activation, increased intracellular Ca2+, PKC activation |

| EP2 | Gs | Adenylyl cyclase activation, increased cAMP, PKA activation |

| EP3 | Gi (primarily), Gs, Gq | Decreased cAMP (primarily), increased cAMP, increased Ca2+ |

| EP4 | Gs (primarily), Gi | Increased cAMP, PKA activation, PI3K activation |

Spatiotemporal Dynamics and Receptor Crosstalk

The cellular response to PGE2 is not solely determined by the presence of specific EP receptor subtypes but also by their spatiotemporal dynamics and interactions, including receptor crosstalk. GPCRs, including EP receptors, can exhibit complex behaviors such as desensitization, internalization, and differential localization within the cell membrane, which can influence the magnitude and duration of signaling. Crosstalk between different EP receptor subtypes or between EP receptors and other signaling pathways can further modulate cellular outcomes. For instance, studies have shown crosstalk between EP2 and EP4 receptors, which both signal through Gs, potentially leading to competition for Gαs and dampening the integrated cAMP response when both are activated. Understanding these dynamic interactions is crucial for a comprehensive understanding of PGE2 signaling and for predicting the effects of compounds like Dhv-PGE2.

Intracellular Signaling Cascades Triggered by EP Receptor Activation

Activation of EP receptors initiates a variety of intracellular signaling cascades downstream of the initial G protein coupling. As detailed above, EP1 activation primarily leads to the Gq-mediated PLC/IP3/DAG pathway, resulting in increased intracellular Ca2+ and PKC activation. lipidmaps.orgmed-life.cn EP2 and EP4 activation predominantly utilize Gs coupling to stimulate adenylyl cyclase, increasing cAMP levels and activating PKA. scripps.edulipidmaps.orgzhanggroup.org PKA can phosphorylate numerous substrates involved in diverse cellular processes, including metabolism, gene expression (via CREB), and ion channel activity. lipidmaps.org EP4 also engages the PI3K pathway, which is important for cell survival, proliferation, and migration, often through activation of Akt. lipidmaps.org The EP3 receptor, with its varied G protein coupling, can influence both cAMP levels (inhibition via Gi or stimulation via Gs) and intracellular calcium (via Gq or Gβγ subunits from Gi). med-life.cn These divergent signaling pathways allow PGE2 to exert opposing effects in different cellular contexts or even within the same cell, contributing to its complex biological roles. The specific downstream targets and the interplay between these cascades ultimately determine the final cellular response to EP receptor activation.

While the detailed interactions of this compound with each specific EP receptor subtype and the precise downstream signaling cascades it triggers are not extensively documented in the immediately available literature, the well-established mechanisms of PGE2 provide a robust paradigm. This compound, as a prostaglandin (B15479496) analog, is expected to interact with one or more of the EP receptors, and the resulting cellular effects would likely be mediated through the signaling pathways described for PGE2, depending on the specific receptor binding profile of this compound. For example, 13,14-dihydro-15-keto Prostaglandin E2, a metabolite of PGE2, has been shown not to bind effectively to EP2 and EP4 receptors or induce adenylate cyclase activity, indicating that modifications to the PGE2 structure can significantly alter receptor interaction and downstream signaling. Further research specifically on this compound would be necessary to fully elucidate its receptor binding profile and the specific signaling cascades it activates.

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Dependent Pathways

EP2 and EP4 receptors are primarily coupled to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. plos.orgnih.govspandidos-publications.comfrontiersin.orgresearchgate.net Elevated cAMP activates Protein Kinase A (PKA), a key downstream effector that phosphorylates various target proteins, influencing gene transcription, enzyme activity, and cellular function. nih.govresearchgate.net This pathway is well-established in mediating many of the immunosuppressive and pro-tumorigenic effects of PGE2. nih.govous-research.no For instance, PGE2 signaling via EP2 and EP4 and the subsequent cAMP/PKA activation has been shown to regulate T cell differentiation and suppress Treg cell differentiation. nih.gov In osteoblastic cells, PGE2 decreases Sclerostin expression, a Wnt antagonist, through a cAMP/PKA pathway mediated by the EP2 receptor, indicating a functional relationship between prostaglandins (B1171923) and Wnt/β-catenin signaling in bone. plos.org PGE2-induced COX-2 expression in pancreatic cancer cells also occurs through PKA-dependent CREB phosphorylation, downstream of EP2 receptor activation and increased cAMP. tandfonline.com

Phospholipase C (PLC) and Ca2+ Mobilization

The EP1 receptor is primarily coupled to Gαq proteins, which activate Phospholipase C (PLC). nih.govphysiology.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ions (Ca2+). physiology.org Increased intracellular Ca2+ can activate various downstream effectors, including Protein Kinase C (PKC) and calcium-sensitive enzymes, influencing processes like smooth muscle contraction and neuronal excitability. nih.govphysiology.orgresearchgate.net The EP3 receptor can also increase intracellular Ca2+ and activate PLC-dependent mechanisms, although it can also decrease cAMP levels depending on the splice variant and coupling to Gαi proteins. plos.orgresearchgate.net Research in human myometrial cells demonstrated that PGE2 activates PLC and elevates intracellular calcium through EP1 and EP3 receptor subtypes. researchgate.net While PGE2 typically signals via EP receptors to mobilize calcium, studies on the glyceryl ester of PGE2 (PGE2-G) have shown it can trigger Ca2+ mobilization and activate signal transduction independent of hydrolysis to PGE2, potentially through a unique receptor or mechanism involving PLCβ, IP3 receptor, and PKC. pnas.orgnih.gov

PI3K/Akt Pathway Modulation

PGE2, particularly through EP2 and EP4 receptors, can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govspandidos-publications.comfrontiersin.orgmdpi.com This pathway is a critical regulator of cell survival, proliferation, migration, and angiogenesis. spandidos-publications.comfrontiersin.org Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase-1 (PDK1) and mammalian target of rapamycin (B549165) complex 2 (mTORC2). The activated Akt then phosphorylates numerous downstream targets. spandidos-publications.comfrontiersin.org PGE2 stimulation of EP4 has been shown to activate PI3K/Akt, contributing to cell growth and invasion in prostate cancer cells. spandidos-publications.com In breast cancer stem cells, EP4 signaling through both PKA and PI3K/Akt pathways can inhibit GSK3, thereby activating Wnt and Notch pathways and promoting stemness-associated gene expression. frontiersin.org

MAPK/ERK and JNK Signaling Activation

PGE2 can activate members of the Mitogen-Activated Protein Kinase (MAPK) family, including Extracellular signal-regulated kinases (ERK1/2), c-Jun NH2-terminal kinases (JNK), and p38 MAPK. nih.govoup.comaacrjournals.orgportlandpress.comspandidos-publications.com These pathways are involved in diverse cellular processes, including proliferation, differentiation, apoptosis, and stress responses. oup.comaacrjournals.orgportlandpress.com The specific MAPK activated can depend on the EP receptor subtype and cell type. PGE2 has been shown to enhance ERK1/2 phosphorylation in various cell lines. nih.govnih.gov In some contexts, PGE2 can also activate p38 and JNK. oup.comaacrjournals.orgportlandpress.com For example, in human ectopic endometrial stromal cells, PGE2 activates p38, JNK, ERK1/2, and ERK5 MAPKs, with p38 and JNK playing a key role in stimulating aromatase and estrogen receptor β expression. oup.com Activation of MAPKs can occur downstream of EP receptor signaling and can be linked to other pathways like EGFR transactivation. nih.govnih.govnih.gov

Wnt Signaling Pathway Involvement

Emerging evidence highlights an interaction between PGE2 and the canonical Wnt signaling pathway. plos.orgnih.govnih.govashpublications.orgfrontiersin.org The Wnt pathway is crucial for embryonic development, tissue homeostasis, and is often dysregulated in cancer. PGE2 has been shown to modulate Wnt activity, often by influencing the stability of β-catenin, a key component of the canonical Wnt pathway. nih.govnih.govashpublications.orgfrontiersin.org PGE2 can stabilize β-catenin through cAMP/PKA-mediated phosphorylation events, thereby promoting its nuclear translocation and the transcription of Wnt target genes. nih.govashpublications.orgfrontiersin.org This interaction has been observed in various cell types, including hematopoietic stem cells and neuroectodermal stem cells. nih.govnih.govashpublications.org Studies suggest that PGE2, particularly through EP2 and EP4 receptors, can interact with Wnt signaling via mediators like PKA and PI3K. mdpi.comnih.gov

Src and Epidermal Growth Factor Receptor (EGFR) Transactivation

PGE2 can induce the transactivation of Receptor Tyrosine Kinases (RTKs), notably the Epidermal Growth Factor Receptor (EGFR), in a ligand-independent manner. nih.govnih.govnih.govmdpi.comamegroups.orgoncotarget.com This process often involves the activation of intracellular kinases such as Src. nih.govnih.govmdpi.comamegroups.org EP receptor activation can lead to Src activation, which in turn phosphorylates EGFR, triggering downstream signaling cascades like the MAPK and PI3K/Akt pathways. nih.govnih.govnih.govmdpi.comamegroups.orgaacrjournals.org This transactivation can occur through various mechanisms, including Src-mediated phosphorylation or the release of EGFR ligands through matrix metalloproteinase activation. nih.govmdpi.com EGFR transactivation by PGE2 has been implicated in promoting cell proliferation, migration, and invasion in various cancer types. nih.govnih.govmdpi.com Intracellular EP2 receptors have also been shown to mediate c-Src-dependent transactivation of EGFR, leading to downstream signaling independent of cAMP. nih.gov

Non-Canonical and Nuclear Receptor Interactions (e.g., Peroxisome Proliferator-Activated Receptors (PPARs))

Beyond the classical G protein-coupled receptor signaling, prostaglandins and their metabolites can also interact with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). plos.organr.frviamedica.plwikipedia.orgnih.govnih.govahajournals.org PPARs are ligand-activated transcription factors that regulate the expression of genes involved in metabolism, differentiation, and inflammation. anr.frviamedica.plahajournals.org While PGE2 itself is not a primary ligand for PPARs, some of its metabolites, particularly 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a dehydration product of PGD2, are known agonists for PPARγ. wikipedia.orgnih.govahajournals.org Research indicates that 15-keto-PGE2, a metabolite of PGE2, can activate host PPARγ, influencing processes like fungal growth during infection. plos.orgnih.gov The interaction between prostaglandins and PPARs represents a non-canonical signaling mechanism that can mediate some of their biological effects, particularly in regulating inflammatory responses and cellular differentiation. anr.frviamedica.plwikipedia.orgahajournals.org

Regulation of Receptor Expression and Signaling Adaptations

This compound, understood as a synthetic analog related to Viprostol (DHV-PGE2ME), exerts its biological effects primarily through interaction with the prostaglandin E2 (PGE2) receptors, a subfamily of G protein-coupled receptors (GPCRs) known as EP receptors. nih.govnih.gov There are four distinct EP receptor subtypes: EP1, EP2, EP3, and EP4. These receptors exhibit differential tissue distribution and couple to various intracellular signaling pathways, contributing to the diverse actions of PGE2 and its analogs. iiab.me

The specific downstream signaling cascades activated upon ligand binding depend on the EP receptor subtype involved. EP1 receptors are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium levels. EP2 and EP4 receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in elevated intracellular cyclic adenosine monophosphate (cAMP) levels and activation of protein kinase A (PKA). iiab.me EP3 receptors are the most complex, capable of coupling to Gi proteins to inhibit adenylyl cyclase and decrease cAMP, but can also couple to Gs or Gq depending on splice variants and cellular context, potentially influencing cAMP or intracellular calcium.

Regulation of EP receptor expression and signaling adaptation is a critical mechanism by which cells modulate their responsiveness to PGE2 and its analogs, including compounds like this compound. While specific detailed studies focusing solely on this compound's impact on receptor expression and signaling adaptation are not extensively documented in the provided search results, research on PGE2 provides valuable paradigms for understanding these processes.

Studies have shown that the expression levels of EP receptors can be dynamically regulated in various physiological and pathological conditions. For instance, in mouse cortical collecting duct (mpkCCD) cells, incubation with desmopressin (B549326) (dDAVP) increased the expression of EP1 and FP receptor mRNA while decreasing the expression of EP4 receptor mRNA. nih.gov This differential regulation of receptor expression by dDAVP was shown to explain the contrasting effects of PGE2 on aquaporin-2 (AQP2) abundance, where PGE2 increased AQP2 in the absence of dDAVP (mediated by EP4) but decreased it in the presence of dDAVP (mediated by EP1). nih.gov This highlights how changes in receptor subtype expression can fundamentally alter cellular responses to a single ligand.

Furthermore, signaling adaptation can occur downstream of receptor binding. For example, although both EP2 and EP4 receptors couple to Gs and increase cAMP, their activation can lead to kinetically distinct cAMP production profiles. PGE2-EP4 signaling can result in a fast and transient cAMP production, while PGE2-EP2 signaling might be induced at higher concentrations and lead to a more prolonged cAMP elevation. Crosstalk between EP2 and EP4 signaling has also been observed, where competition for Gαs can dampen the integrated cAMP response when both receptors are active. Inhibition of one receptor subtype can also influence the signaling efficiency of another, as seen with EP2 blockade increasing the signaling efficiency of EP4 in response to PGE2 in RAW macrophages.

Research also indicates that exposure to PGE2 or other stimuli can lead to changes in receptor sensitivity or downstream pathway components, contributing to altered cellular responses over time. For instance, beta-adrenergic receptor activation, which increases cAMP, was shown to inhibit specific binding of [3H]PGE2 in human and rat adipocytes, suggesting a decrease in the apparent number of PGE2 binding sites via a cAMP-dependent mechanism. This demonstrates a form of heterologous desensitization where activation of one signaling pathway (beta-adrenergic/cAMP) can impact the function of another receptor (PGE2 receptor).

The regulation of the PGE2 inactivating enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), also plays a role in modulating PGE2 signaling by controlling local ligand concentrations. PGE2 itself has been shown to repress 15-PGDH expression through EP2 receptors in human cervical stromal cells, creating a positive feedback loop that can lead to increased local PGE2 accumulation and sustained signaling.

These examples from PGE2 research illustrate the complex mechanisms involving changes in receptor expression levels, alterations in downstream signaling pathway activity, and feedback loops that collectively contribute to the regulation and adaptation of cellular responses to PGE2 and, by extension, to PGE2 analogs like this compound. Understanding these paradigms is crucial for elucidating the full molecular mechanisms of this compound signaling in various biological contexts.

EP Receptor Coupling and Signaling Pathways

| EP Receptor Subtype | Primary G Protein Coupling | Major Downstream Signaling Pathway(s) |

| EP1 | Gq | PLC activation, Increased intracellular Ca²⁺ |

| EP2 | Gs | Adenylyl cyclase activation, Increased cAMP, PKA |

| EP3 | Gi (primarily), Gs, Gq | Adenylyl cyclase inhibition (cAMP decrease), Ca²⁺ |

| EP4 | Gs, Gi | Adenylyl cyclase activation (cAMP increase), PKA |

Cellular and Subcellular Effects of Prostaglandin E2: Experimental Models for Dhv Pge2 Research

Modulation of Cell Proliferation, Differentiation, and Apoptosis

Experimental models utilizing PGE2 or its stable analogs have demonstrated significant modulation of fundamental cellular processes, including proliferation, differentiation, and apoptosis, across various cell types.

Impact on Stem/Progenitor Cells (e.g., Hematopoietic Stem Cells, Tendon Stem Cells)

Studies on hematopoietic stem and progenitor cells (HSPCs) have shown that PGE2, often studied using analogs like 16,16-dimethyl PGE2 (dmPGE2), can enhance their function. Pulse exposure to dmPGE2 has been reported to increase hematopoietic stem cell (HSC) frequency in transplanted irradiated mice ashpublications.org. PGE2 increases HSC CXCR4 mRNA and surface expression, leading to enhanced migration towards SDF-1 in vitro and improved homing to bone marrow in vivo ashpublications.orgiu.edu. Furthermore, PGE2 stimulates HSC entry into and progression through the cell cycle and enhances HSC survival, associated with increased Survivin expression and reduced active caspase-3 ashpublications.orgiu.edu. Treatment with a long-acting PGE2 analog (dmPGE2) in a murine model of sublethal total body irradiation reversed the apoptotic program initiated by irradiation, decreasing the loss of functional HSPCs and improving hematopoietic recovery nih.gov. dmPGE2 treatment in vivo also increased microenvironmental cyclooxygenase-2 expression and expanded a subset of marrow macrophages, enhancing the bone marrow microenvironmental response to injury nih.gov. EP4 is identified as a dominant receptor for PGE2 in hematopoietic tissues, and its signaling directly regulates HSPC function frontiersin.org. Studies using mouse strains with conditional and inducible deletion of EP4 in different stromal cell populations (osteolineage cells, mesenchymal progenitor cells, perivascular stromal cells, and endothelial cells) revealed distinct effects on HSPC proliferation, long-term repopulating capacity, and peripheral blood stem cell mobilization, indicating a complex role for PGE2/EP4 signaling in HSPC regulation within the bone marrow niche frontiersin.org.

Research on human tendon stem/progenitor cells (hTSCs) indicates a concentration-dependent biphasic effect of PGE2. Low concentrations of PGE2 (<1 ng/ml) significantly enhance hTSC proliferation and promote their stemness, as evidenced by the expression of stem cell markers like SSEA-4 and Stro-1 nih.govplos.org. These low levels may also induce differentiation towards tenocytes plos.org. Conversely, high concentrations of PGE2 (>1 ng/ml) decrease hTSC proliferation and can induce aberrant differentiation into non-tenocyte lineages, such as adipocytes and osteocytes, marked by increased expression of PPARγ, collagen type II, and osteocalcin (B1147995) nih.govnih.govplos.orgresearchgate.net.

Experimental data on the impact of PGE2/dmPGE2 on stem/progenitor cells is summarized in the table below:

| Cell Type | Compound/Mediator | Observed Effect | Key Mechanism/Marker | Model System | Source |

| Hematopoietic Stem Cells | PGE2, dmPGE2 | Enhanced frequency, homing, survival, proliferation, and recovery after irradiation. Reduced apoptosis. | Increased CXCR4, migration to SDF-1, increased Survivin, reduced active caspase-3, EP4 receptor signaling, Wnt activity. | Irradiated mice, in vitro culture | ashpublications.orgiu.edunih.govfrontiersin.orgtocris.comresearchgate.net |

| Tendon Stem Cells (human) | PGE2 | Low conc.: Enhanced proliferation, stemness, potential tenocyte differentiation. High conc.: Decreased proliferation, induced non-tenocyte (adipocyte, osteocyte) differentiation. | Concentration-dependent biphasic effect, expression of stem cell and differentiation markers (SSEA-4, Stro-1, PPARγ, Collagen II, Osteocalcin). | In vitro culture | nih.govplos.orgnih.govplos.orgresearchgate.net |

| Intestinal Stem Cells | 16,16-dimethyl PGE2 | Increased survival after photon radiation. | Dose-dependent radioprotection. | Murine model | nih.govnih.gov |

Effects on Epithelial Cell Regeneration and Barrier Function

While direct studies on general epithelial cell regeneration and barrier function in the context of Dhv-PGE2 were not extensively found, research using 16,16-dimethyl PGE2 has demonstrated its ability to increase the survival of murine intestinal stem cells when administered before photon radiation nih.govnih.gov. This radioprotective effect on intestinal stem cells is dose-dependent and implies a role in preserving the cellular basis for epithelial regeneration following injury nih.gov.

Regulation of Cancer Cell Growth and Migration (in vitro models)

In vitro studies have extensively investigated the role of PGE2 in regulating cancer cell growth and migration. PGE2 is often overexpressed in various malignancies and can influence tumor progression through multiple pathways by binding to EP receptors frontiersin.orgfrontiersin.org. In hepatocellular carcinoma (HCC) cell lines, activation of the EP2 receptor enhances proliferation, while EP2 antagonism blocks PGE2-induced growth and invasion frontiersin.orgfrontiersin.org. EP2 activation has also been shown to upregulate snail protein, enhancing tumor cell migration via the Src-EGFR-Akt-mTOR pathway frontiersin.orgfrontiersin.org. PGE2 can promote the proliferation and migration of liver cancer cells by directly affecting hepatocytes and the tumor microenvironment through pathways like ERK/COX-2/PGE2 signaling in hepatic stellate cells frontiersin.orgfrontiersin.org.

PGE2 can promote cancer cell growth, migration, and resistance to apoptosis through the modulation of several molecular pathways, including JAK/STAT, PI3K/AKT, and RAS/Raf/MAPK signaling mdpi.com. PGE2-EP2 receptor signaling promotes colon cancer cell migration and amplifies COX-2 actions by increasing cAMP levels mdpi.com. In cholangiocarcinoma (CCA) cell lines, PGE2 has been shown to promote wound-induced migration waocp.org.

Experimental findings on the in vitro effects of PGE2 on cancer cell growth and migration are summarized below:

| Cancer Cell Type | Compound/Mediator | Observed Effect | Key Receptor/Pathway Involved | Model System | Source |

| Hepatocellular Carcinoma | PGE2 | Enhanced proliferation and migration, increased invasion. | EP2 receptor, Src-EGFR-Akt-mTOR pathway, Wnt/β-Catein pathway. | In vitro | frontiersin.orgfrontiersin.org |

| Various Cancer Types | PGE2 | Increased growth, migration, resistance to apoptosis. | JAK/STAT, PI3K/AKT, RAS/Raf/MAPK signaling pathways. | In vitro | mdpi.comaacrjournals.org |

| Colon Cancer | PGE2 | Promotes migration, stimulates growth. | EP2 receptor, cAMP pathway, G proteins/axin/β-catenin pathway. | In vitro | mdpi.comaacrjournals.org |

| Cholangiocarcinoma | PGE2 | Promoted wound-induced migration. | Not specified in source snippet. | In vitro | waocp.org |

Regulation of Immune Cell Function

PGE2 significantly influences the function of various immune cells, including T lymphocytes and dendritic cells, playing complex roles that can be both immunostimulatory and immunosuppressive depending on the context and concentration.

T-Lymphocyte Activation, Proliferation, and Differentiation (Th1, Th2, Th17, Treg, CTLs)

PGE2 has been recognized for its complex effects on T lymphocytes, with outcomes varying based on concentration, the microenvironment, and the specific T cell subset. At micromolar concentrations, PGE2 has historically been shown to suppress T cell activation, proliferation, and migration nih.govresearchgate.net. This inhibitory effect can involve impeding T cell receptor (TCR) signaling, elevating intracellular cAMP levels, and suppressing IL-2 gene transcription, leading to diminished IL-2 secretion and reduced proliferation nih.govresearchgate.netbinasss.sa.cr.

However, at nanomolar concentrations, PGE2 can exhibit pro-inflammatory effects and potentiate certain T cell responses nih.govresearchgate.net. PGE2 influences the differentiation of CD4+ T cells. While high concentrations may favor differentiation towards a Th2 phenotype by enhancing the IL-4/IFN-γ ratio, lower concentrations can promote Th1 differentiation through PI3K/Akt signaling via the EP4 receptor nih.govresearchgate.netbinasss.sa.crmdpi.comaai.orgnih.gov. PGE2 has also been shown to potentiate Th17 differentiation through EP2-cAMP-PKA signaling pathways, primarily by inducing IL-1β and IL-23 receptor expression nih.govresearchgate.netmdpi.comaai.orgnih.govfrontiersin.orgresearchgate.net.

PGE2 is also involved in the regulation of regulatory T cells (Tregs) and cytotoxic T lymphocytes (CTLs). PGE2 can induce the differentiation of adaptive Tregs that inhibit effector T cell responses nih.govresearchgate.net. Furthermore, PGE2 can directly inhibit cytotoxic T cell activity and induce regulatory T cell function in vitro frontiersin.org. During chronic infections, EP2 and EP4 can be upregulated on virus-specific CTLs, inhibiting their survival and function frontiersin.org. In the context of cancer, increased PGE2 can recruit Tregs into the tumor microenvironment, potentially increasing apoptosis of CD8+ T cells and suppressing anti-tumor immunity frontiersin.orgaacrjournals.org.

The regulatory effects of PGE2 on T-lymphocyte subsets are summarized below:

| T Cell Subset | Compound/Mediator | Observed Effect | Key Receptor/Pathway Involved | Context | Source |

| General T cells | PGE2 | Inhibition of activation and proliferation (high conc.), potentiation (low conc.). | cAMP, IL-2 production, TCR signaling. | In vitro | nih.govresearchgate.netbinasss.sa.crmdpi.comaai.orgaai.org |

| Th1 | PGE2 | Inhibition (high conc.), promotion (low conc.). | EP4 receptor, PI3K/Akt signaling, IL-12 pathway inhibition. | In vitro | nih.govresearchgate.netbinasss.sa.crmdpi.comaai.orgnih.govfrontiersin.orgresearchgate.netnih.gov |

| Th2 | PGE2 | Promotion (high conc.). | Enhanced IL-4/IFN-γ ratio. | In vitro | nih.govresearchgate.netbinasss.sa.craai.orgnih.govfrontiersin.orgresearchgate.netnih.gov |

| Th17 | PGE2 | Promotion. | EP2/EP4 receptors, cAMP-PKA signaling, induction of IL-1β and IL-23 receptor. | In vitro | nih.govresearchgate.netmdpi.comaai.orgnih.govfrontiersin.orgresearchgate.netnih.gov |

| Treg | PGE2 | Induction/promotion of differentiation and function. | EP2/EP4 receptors, NF-kB signaling (in context of MSCs). | In vitro, in vivo (tumor) | nih.govresearchgate.netmdpi.comnih.govfrontiersin.orgresearchgate.netnih.gov |

| CTLs | PGE2 | Inhibition of survival and function. | EP2/EP4 receptors. | Chronic infection, tumor | aai.orgnih.govfrontiersin.orgresearchgate.netaacrjournals.orgnih.gov |

Dendritic Cell Maturation, Migration, and Cytokine Production

PGE2 is a crucial modulator of dendritic cell (DC) differentiation, maturation, migration, and cytokine production, thereby influencing their ability to prime T cells mdpi.comd-nb.info. PGE2 can support the activation and maturation of DCs aai.orgnih.gov. However, it can suppress their ability to attract naive, memory, and effector T cells aai.orgnih.gov.

PGE2 is required for efficient migration of monocyte-derived DCs (MoDCs) towards lymph node-derived chemokines like CCL19 and CCL21 ashpublications.org. This effect is mediated through increased cyclic AMP by EP2 and EP4 receptors and is associated with enhanced expression of the chemokine receptor CCR7 on the surface of MoDCs matured with certain stimuli ashpublications.orgoup.com.

PGE2 also influences DC cytokine production. It can inhibit the production of pro-inflammatory cytokines like IL-12 and TNF-α while enhancing the production of immunosuppressive IL-10 aai.orgmdpi.comashpublications.org. This shift in cytokine profile can steer the immune response away from a Th1 response towards Th2 and Th17 responses mdpi.com. PGE2 can differentially regulate DC cytokine production depending on the EP receptor stimulated and its concentration; for instance, low concentrations may stimulate IL-23 release via EP4, supporting a Th17 response, while higher concentrations may inhibit IL-23 production in an EP2-dependent manner mdpi.com.

Experimental findings on the effects of PGE2 on dendritic cells are summarized below:

| Dendritic Cell Function | Compound/Mediator | Observed Effect | Key Receptor/Pathway Involved | Model System | Source |

| Maturation | PGE2 | Supports activation and maturation, enhances T cell stimulatory capacity. | EP2, EP4 receptors, cAMP pathway. | In vitro (MoDCs) | aai.orgnih.govmdpi.comd-nb.infoashpublications.orgoup.com |

| Migration | PGE2 | Required for efficient migration towards CCL19/CCL21, enhances CCR7 expression (stimulus-dependent). | EP2, EP4 receptors, increased cAMP. | In vitro (MoDCs) | mdpi.comashpublications.orgoup.com |

| Cytokine Production | PGE2 | Inhibits IL-12 and TNF-α, enhances IL-10, differentially regulates IL-23 (concentration/receptor dependent). | EP2, EP4 receptors. | In vitro (MoDCs) | aai.orgmdpi.comashpublications.org |

| Antigen Presentation | PGE2 | Suppresses ability to stimulate Ag-specific T cell proliferation and IL-2 production. | Not specified in source snippet, reproduced by standard PGE2. | In vitro (MoDCs) | aai.org |

Macrophage/Microglia Activity and Inflammatory Mediator Production

PGE2 plays a complex and context-dependent role in modulating the activity of macrophages and microglia, key immune cells in inflammation and tissue homeostasis. Studies indicate that PGE2 can influence inflammatory mediator production and cell polarization in these cell types.

PGE2 has been shown to modulate macrophage responses to inflammation by reducing TNF-α production and enhancing IL-10 production, often by increasing intracellular cAMP levels and activating EP2 and EP4 receptors. binasss.sa.cr Endogenous PGE2 is thought to suppress the production of macrophage-derived chemokines via the EP4 receptor. binasss.sa.cr Furthermore, PGE2 can influence macrophage migration, evidenced by the upregulation of CCL2, a chemokine involved in macrophage recruitment. binasss.sa.cr

In the context of cardiac repair, the EP2-dependent signaling pathway plays a critical role in regulating macrophage recruitment to injured myocardium, thereby modulating the inflammatory microenvironment. nih.gov Loss of EP2 resulted in attenuated cardiac function, altered proinflammatory response, and a defect in macrophage recruitment in a study using EP2-deficient mice. nih.gov

Research also suggests that PGE2 can promote macrophage polarization towards an M2 phenotype, which is generally associated with anti-inflammatory and tissue repair functions. binasss.sa.crmdpi.com Studies using mesenchymal stromal cells (MSCs) and macrophages have shown that MSC-derived PGE2 can promote the polarization of macrophages into an anti-inflammatory phenotype, diminishing the secretion of TNF. mdpi.com This process has been linked to increased PGE2 secretion and is mediated through iNOS and COX-2, as well as EP2 and EP4 receptors, leading to increased intracellular cAMP. mdpi.com

In aged microglia, PGE2 has been shown to promote inflammation. researchgate.net Increased PGE2 levels in aged cells are sensed by the EP2 receptor, leading to a pathway that promotes glycogen (B147801) accumulation and potentially pro-inflammatory gene transcription. researchgate.net Inhibition of the EP2 receptor or glycogen synthase 1 (GYS1) can restore macrophage phenotypes to a more youthful state. researchgate.net

PGE2 can also affect microglial activation and inflammatory responses in the central nervous system. It has been reported to limit cytokine and prostaglandin (B15479496) synthesis, mainly through EP2 activation, in models of LPS-induced neuroinflammation. nih.gov Microglia express higher levels of EP4 and EP2 mRNA than astroglia. csic.es Activation of EP4 or EP2 receptors can attenuate LPS-induced TNF-α in microglia. csic.es However, EP4 may be the main target of PGE2 in naïve microglia, while the relative expression of EP receptors changes during classical microglial activation, with EP4 expression decreasing and EP2 increasing. csic.es EP2 has been shown to regulate the expression of iNOS, NADPH oxidase-2, and vascular endothelial growth factor in microglia. csic.es

Infections with Gram-negative bacteria like Salmonella Typhimurium and Yersinia enterocolitica can lead to increased PGE2 release from macrophages. frontiersin.org This PGE2 can enhance inflammasome activation and repress M2 macrophage polarization while inducing M1-type markers, likely through EP4 and EP2 receptor signaling pathways. frontiersin.org

| Cell Type | Effect of PGE2 | Receptor(s) Involved | Key Mechanism(s) | Source |

| Macrophages | Reduces TNF-α, enhances IL-10 production | EP2, EP4 | Increased intracellular cAMP | binasss.sa.cr |

| Macrophages | Suppresses chemokine production | EP4 | binasss.sa.cr | |

| Macrophages | Influences migration (upregulates CCL2) | Not specified | binasss.sa.cr | |

| Macrophages | Promotes M2 polarization | EP2, EP4 | Increased intracellular cAMP | mdpi.com |

| Microglia | Promotes inflammation (in aged cells) | EP2 | AKT-mediated GSK3β phosphorylation, glycogen accumulation | researchgate.net |

| Microglia | Limits cytokine and prostaglandin synthesis (in neuroinflammation) | EP2 | nih.gov | |

| Microglia | Attenuates LPS-induced TNF-α | EP2, EP4 | csic.es | |

| Microglia | Regulates iNOS, NADPH oxidase-2, VEGF expression | EP2 | csic.es | |

| Macrophages | Enhances inflammasome activation, represses M2, induces M1 (during infection) | EP2, EP4 | frontiersin.org |

Neutrophil Phagocytosis Modulation

PGE2 has been shown to modulate the phagocytic activity of neutrophils, which are crucial for the innate immune response against pathogens. Research indicates that PGE2 generally suppresses neutrophil phagocytosis.

PGE2 can inhibit the phagocytosis of bacteria, such as Escherichia coli, by human neutrophils in a concentration-dependent manner. nih.gov This inhibitory effect correlates with increased intracellular cAMP production. nih.gov Activation of EP2 receptors specifically has been shown to mimic the inhibition of phagocytosis by PGE2. nih.govresearchgate.net The EP2 receptor antagonist AH-6089 partially blocked this inhibition. nih.gov

The mechanism involves the EP2R-cAMP-PTEN pathway. nih.gov PGE2 and increased intracellular cAMP have been found to increase neutrophil PTEN activity, which is associated with decreased PTEN phosphorylation. nih.gov Specific inhibition of the phosphatase and tensin homolog (PTEN) enzyme attenuated the inhibition of neutrophil phagocytosis by PGE2. nih.gov

Studies using various types of myeloid-derived phagocytes suggest that PGE2-dependent mechanisms can lead to impaired killing by neutrophils during bacterial infection. aai.org This includes potential effects on migration towards infectious foci and inhibition of phagocytosis of various microbes. aai.org

| Cell Type | Effect of PGE2 | Receptor(s) Involved | Key Mechanism(s) | Source |

| Neutrophils | Inhibits phagocytosis of bacteria | EP2 | Increased intracellular cAMP | nih.govresearchgate.net |

| Neutrophils | Inhibition mediated via EP2R-cAMP-PTEN pathway | EP2 | Increased PTEN activity | nih.gov |

Group 2 Innate Lymphoid Cell (ILC2) Responses

PGE2 has been identified as a negative regulator of Group 2 Innate Lymphoid Cell (ILC2) function. ILC2s are involved in initiating type 2 inflammation and amplifying allergic immune responses.

PGE2 has a profound inhibitory effect on IL-33-induced ILC2 expansion and the production of type 2 cytokines, such as IL-5 and IL-13, in vitro. frontiersin.org This effect is mediated by the combined action of E-type prostanoid receptor (EP) 2 and EP4 receptors, which are expressed on ILC2s. nih.govki.se Selective blockade of EP2 or EP4 receptors results in only partial reversion of the inhibitory effect, while combined antagonism abolishes it. nih.gov

PGE2 suppresses both freshly isolated blood and tonsillar ILC2 function, although the inhibitory effects may be more pronounced in expanded ILC2s. nih.gov The cellular mechanism involves the suppression of CD25 (IL-2 receptor α) and GATA-3 expression in ILC2s. frontiersin.orgnih.govki.se Downregulation of CD25 expression contributes to decreased ILC2 proliferation, as IL-2 strongly stimulates ILC2 proliferation. nih.gov

The inhibitory effect of PGE2 on ILC2s is dependent on cyclic adenosine (B11128) monophosphate (cAMP) production. frontiersin.orgbiorxiv.org Downstream of PGE2-EP4-cAMP signaling, there is a suppression of GATA3 and ST2 expression, which are critical for ILC2 activation. frontiersin.org

In mouse models of asthma, coadministration of PGE2 or EP4 agonists resulted in diminished IL-5 and IL-13 production, reduced eosinophilia, and alleviated lung pathology, indicating a protective role for PGE2 in allergic airway inflammation by suppressing ILC2 function. frontiersin.org Conversely, EP4-deficient mice displayed an exacerbated inflammatory response in an ILC2-mediated asthma model. frontiersin.org

| Cell Type | Effect of PGE2 | Receptor(s) Involved | Key Mechanism(s) | Source |

| ILC2s | Inhibits expansion and production of IL-5 and IL-13 | EP2, EP4 | Suppression of CD25 and GATA-3 expression, increased intracellular cAMP | frontiersin.orgnih.govki.se |

| ILC2s | Decreases proliferation | EP2, EP4 | Downregulation of CD25 | nih.gov |

| ILC2s | Suppression dependent on cAMP production | EP4 | Suppression of GATA3 and ST2 expression downstream of PGE2-EP4-cAMP signaling | frontiersin.orgbiorxiv.org |

Effects on Specific Cell Types in In Vitro and Ex Vivo Systems

Beyond their roles in immune responses, PGE2 and related compounds have been studied for their effects on various other specific cell types in controlled experimental settings.

Pancreatic Beta-Cell Function and Insulin (B600854) Secretion

PGE2 acts as an endogenous inhibitor of glucose-stimulated insulin secretion (GSIS) and is implicated in pancreatic beta-cell dysfunction in type 2 diabetes mellitus (T2DM). elifesciences.orgelifesciences.orgbiorxiv.org

Studies have shown that PGE2 significantly reduces GSIS in pancreatic beta-cells from both mouse models of T2DM and human organ donors with T2DM. elifesciences.orgelifesciences.org Plasma levels of PGE2 have been correlated with T2DM status. elifesciences.orgelifesciences.org

The inhibitory effect of PGE2 on GSIS is mediated through the EP2/4-Kv2.2 signaling pathway. elifesciences.orgbiorxiv.org PGE2 inhibits Kv2.2 channels, which are involved in regulating beta-cell electrical activity and insulin secretion, via increasing PKA activity. elifesciences.orgbiorxiv.org Knockdown of Kv2.2 has been shown to alleviate the inhibitory effect of PGE2 on GSIS. elifesciences.orgelifesciences.orgbiorxiv.org In mouse islets, knockout of Kv2.2 abrogated the inhibition of PGE2 on GSIS. elifesciences.orgbiorxiv.org

The EP1-EP4 receptors are expressed in both mouse and human beta-cells. biorxiv.org While EP3 is the most abundant PGE receptor type in islets and is overexpressed in islets from T2DM patients, its coupling with PGE2 has been highly associated with a reduction of insulin secretion. spandidos-publications.comresearchgate.net However, the EP2/4-Kv2.2 pathway appears to be a key mechanism for PGE2's inhibitory effect on GSIS. elifesciences.orgbiorxiv.org

| Cell Type | Effect of PGE2 | Receptor(s) Involved | Key Mechanism(s) | Source |

| Pancreatic Beta-Cells | Inhibits glucose-stimulated insulin secretion | EP2, EP4, EP3 | Inhibition of Kv2.2 channels via PKA (EP2/4 pathway) | elifesciences.orgelifesciences.orgbiorxiv.org |

| Pancreatic Beta-Cells | Reduces Kv2.2 currents | EP2, EP4 | Via EP2/4-PKA signaling pathway | elifesciences.orgbiorxiv.org |

| Pancreatic Beta-Cells | Inhibits electrical activity | EP2, EP4 | Through Kv2.2 channels | biorxiv.org |

Vascular Endothelial and Smooth Muscle Cell Activity

PGE2 has been reported to modulate angiogenesis, the formation of new blood vessels, by influencing the activity of vascular endothelial cells. Its effects on vascular smooth muscle cells are less directly highlighted in the provided results.

PGE2 can promote endothelial differentiation from bone marrow-derived cells through AMPK activation, increasing their differentiation and migration. plos.org Markers of endothelial differentiation, such as CD31 and von Willebrand factor, and genes associated with migration, like matrix metalloproteinases 2 and 9, are upregulated by PGE2 treatment. plos.org This upregulation is abolished by inhibiting AMPK. plos.org The EP4 receptor plays a critical role in this process, mediating the effect of PGE2 on bone marrow-derived cells in angiogenesis in an AMPK-dependent manner. plos.org

PGE2 directly stimulates angiogenesis and can induce vascular endothelial growth factor (VEGF) expression in human umbilical vein endothelial cells (HUVECs). researchgate.net PGE2 treatment stimulates tube-like formation of HUVECs. researchgate.net This stimulatory effect can occur independently of VEGF signaling and can counteract the blockage of angiogenesis induced by inhibitors of arachidonic acid metabolism or VEGF-receptor tyrosine kinase. researchgate.net There appears to be a positive feedback loop where VEGF induces COX-2 expression and increases PGE2 production, while PGE2 enhances VEGF mRNA expression. researchgate.net

PGE2 also mediates the effects of basic fibroblast growth factor (bFGF) and VEGF in up-regulating CXCR4 expression on human microvascular endothelial cells (HMECs). ashpublications.org This upregulation of CXCR4, a receptor for stromal-derived factor 1 (SDF-1), is important for endothelial cell tubular formation and angiogenesis. ashpublications.org The augmentation of CXCR4 expression by PGE2, VEGF, and bFGF involves the stimulation of transcription factors binding to Sp1-binding sites in the CXCR4 gene promoter. ashpublications.org

In cultured rat Müller cells, PGE2 has been shown to induce VEGF and bFGF mRNA expression in a dose- and time-dependent manner. nih.gov The induction of VEGF appears to occur through activation of the PKA pathway, while bFGF induction involves both PKA and PKC activation. nih.gov

| Cell Type | Effect of PGE2 | Receptor(s) Involved | Key Mechanism(s) | Source |

| Bone Marrow-Derived Cells (Endothelial differentiation) | Promotes differentiation and migration | EP4 | AMPK activation | plos.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Directly stimulates angiogenesis, induces VEGF expression, stimulates tube formation | Not specified | Positive feedback loop with VEGF | researchgate.net |

| Human Microvascular Endothelial Cells (HMECs) | Up-regulates CXCR4 expression, augments tubular formation in SDF-1α | Not specified | Stimulation of transcription factors binding to Sp1 sites in CXCR4 gene promoter | ashpublications.org |

| Rat Müller Cells (Endothelial related) | Induces VEGF and bFGF mRNA expression | Not specified | PKA pathway (VEGF), PKA and PKC activation (bFGF) | nih.gov |

Myofibroblast Activation and Function

Myofibroblasts are key contributors to fibrotic disorders, characterized by the expression of α-smooth muscle actin (α-SMA) and excessive extracellular matrix production. PGE2 has demonstrated the capacity to inhibit and even reverse myofibroblast differentiation.

PGE2 can prevent multiple aspects of fibroblast activation, including the differentiation of fibroblasts to myofibroblasts. nih.govresearchgate.net Studies using fetal and adult lung fibroblasts have shown that PGE2 treatment can effect a dose-dependent decrease in α-SMA and collagen I expression induced by transforming growth factor (TGF)-β1. nih.gov This effect was observed within days of PGE2 addition and persisted. nih.gov

Crucially, PGE2 has been shown to reverse established myofibroblast differentiation. nih.gov This reversal is associated with the inhibition of focal adhesion kinase signaling. nih.gov The ability of PGE2 to reverse this differentiated phenotype suggests potential therapeutic applications for late-stage fibrotic disorders. nih.gov

The inhibitory effects of PGE2 on TGF-β1-induced α-SMA expression in human lung fibroblasts are mediated via EP2 receptor signaling and increases in cyclic adenosine monophosphate production. researchgate.netnih.gov An EP2 selective agonist mimicked these inhibitory effects, while an EP2 antagonist blocked them. researchgate.net

PGE2 not only inhibits the conversion of fibroblasts to a myofibroblast phenotype but also reverses the changes in gene expression induced by TGF-β1. mdpi.com Genes upregulated by TGF-β1 and downregulated by PGE2 are often associated with cell adhesion, contractile fibers, and actin binding. mdpi.com

In addition to differentiation, PGE2 can affect myofibroblast proliferation and survival. It has been reported as an inhibitor of fibroblast proliferation and can promote pulmonary fibroblast apoptosis via EP2 and EP4 receptors, activating PTEN. mit.edu

PGE2 can also influence collagen expression in fibroblasts. While it may up-regulate the expression of matrix metalloproteinase (MMP) genes, it has the opposite effect on collagen gene expression. mdpi.com Studies on human fibroblasts show that PGE2 can cause a down-regulation of collagen I gene expression while stimulating an increase in MMP-1 and MMP-3 production, potentially via the EP4 receptor. mdpi.com The EP2 receptor has also been suggested to play a role in the PGE2-mediated reduction in collagen synthesis. mdpi.com

| Cell Type | Effect of PGE2 | Receptor(s) Involved | Key Mechanism(s) | Source |

| Myofibroblasts | Inhibits differentiation from fibroblasts | EP2 | Increased intracellular cAMP | researchgate.netnih.gov |

| Myofibroblasts | Reverses established differentiation | Not specified | Inhibition of focal adhesion kinase signaling | nih.gov |

| Myofibroblasts | Decreases α-SMA and collagen I expression | EP2 | Increased intracellular cAMP | nih.govresearchgate.net |

| Myofibroblasts | Reverses TGF-β1-induced gene expression changes | Not specified | Affects genes related to cell adhesion, contractile fibers, actin binding | mdpi.com |

| Fibroblasts | Inhibits proliferation, promotes apoptosis | EP2, EP4 | Activation of PTEN | mit.edu |

| Fibroblasts | Down-regulates collagen I expression, stimulates MMP-1 and MMP-3 production | EP4, EP2 | Signaling via EP1, intracellular Ca²⁺, and ERK pathway also implicated in dermal fibroblasts | mdpi.commdpi.com |

Biological Roles of Prostaglandin E2 in Preclinical and Animal Models: Translational Framework for Dhv Pge2 Investigations

Involvement in Inflammatory Processes and Resolution

PGE2 is a key modulator of the inflammatory response, participating in both the initiation and resolution phases. Its effects are often complex and depend on the specific tissue, cellular context, and the expression profile of its four G protein-coupled receptors: EP1, EP2, EP3, and EP4. nih.govnih.govontosight.aiselleck.co.jp

Acute and Chronic Inflammation Models

In preclinical models, PGE2 has been shown to contribute significantly to the cardinal signs of acute inflammation, including vasodilation, increased vascular permeability, and pain sensitization. ontosight.ai Studies using models such as carrageenan-induced paw edema or pleurisy in rodents demonstrate an increase in PGE2 levels correlating with inflammatory responses. For instance, in a carrageenan-induced pleurisy model in rats, COX-2 expression and PGE2 levels were transiently increased early in the response.

PGE2 is also implicated in chronic inflammatory conditions. In models of arthritis, such as collagen-induced arthritis in mice, PGE2 contributes to synovial inflammation and joint destruction. ontosight.ai Studies in EP receptor-deficient mice have revealed that the EP4 receptor plays a significant role in the development and severity of collagen antibody-induced arthritis, with EP4-deficient mice showing reduced inflammation and joint damage. Similarly, mPGES-1 knockout mice, which have reduced inflammatory PGE2 synthesis, are protected against various inflammatory disease phenotypes, including collagen-induced arthritis and LPS-induced bone loss. ontosight.ai

Data from various acute and chronic inflammation models highlight the pro-inflammatory contributions of PGE2, often mediated through specific EP receptors.

| Animal Model | Inflammatory Condition Studied | Key PGE2-related Finding | Relevant EP Receptor(s) Implicated | Source |

| Rat Carrageenan-induced pleurisy | Acute inflammation | Transient increase in COX-2 expression and PGE2 levels. | Not specified | |

| Mouse Collagen-induced arthritis | Chronic arthritis | Contributes to synovial inflammation and joint destruction. | EP4 | ontosight.ai |

| Mouse LPS-induced bone loss | Chronic inflammation | mPGES-1 deficiency (reduced PGE2) protects against bone loss. | Not specified | ontosight.ai |

| Mouse Collagen antibody-induced arthritis | Chronic arthritis | EP4 receptor deficiency reduces disease incidence and severity, decreases inflammatory cytokines. | EP4 |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

These findings establish PGE2 as a critical mediator in various inflammatory settings in animal models, providing a basis for investigating how Dhv-PGE2 might interact with or modulate these pathways.

Role in Neuroinflammation

PGE2 is a significant contributor to neuroinflammation, a process implicated in the pathogenesis of various neurological disorders. In animal models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, PGE2 levels are increased in the spinal cord. PGE2 synthesized by COX-2 and mPGES-1 in vascular endothelial cells and macrophages/microglia can aggravate inflammation, demyelination, and paralysis in EAE models.

Studies in models of Parkinson's disease (PD) have also highlighted the role of PGE2-mediated neuroinflammation. In mouse models of Parkinsonism, PGE2 can promote neuroinflammation through microglial EP2 receptors, while conversely suppressing it through microglial EP4 receptors. Activating microglial EP2 increased pro-inflammatory factors in vitro, and deleting microglial EP2 reduced neuroinflammation in vivo. Conversely, activating microglial EP4 suppressed pro-inflammatory cytokine secretion, and deleting microglial EP4 enhanced neuroinflammation.

The involvement of PGE2 and its receptors in modulating the inflammatory responses of key central nervous system cells like microglia and astrocytes in these models provides a relevant framework for exploring the potential effects of this compound on neuroinflammatory processes.

Mechanisms of Pro- and Anti-Inflammatory Duality

The seemingly contradictory pro- and anti-inflammatory effects of PGE2 are largely attributed to its ability to signal through different EP receptor subtypes (EP1, EP2, EP3, and EP4), which are expressed on various immune and tissue cells. nih.govnih.govontosight.aiselleck.co.jp The specific cellular context and the balance of EP receptor expression determine the ultimate outcome of PGE2 signaling. nih.gov

As a pro-inflammatory mediator, PGE2 can increase vascular permeability and promote the influx of immune cells like neutrophils and macrophages to the site of injury or infection. ontosight.ai It can also stimulate the release of pro-inflammatory cytokines from cells like dendritic cells and macrophages. nih.govontosight.ai For example, PGE2-EP4 signaling in dendritic cells and T cells can facilitate the differentiation of Th1 and Th17 cells, which are involved in inflammatory responses. ontosight.ai

Conversely, PGE2 can also exert anti-inflammatory and immunosuppressive effects. nih.govnih.govselleck.co.jp It has been shown to suppress the function of immune cells such as neutrophils, monocytes, and natural killer cells. nih.gov PGE2 can modulate macrophage polarization, potentially favoring an anti-inflammatory M2 phenotype under certain conditions. nih.gov Furthermore, PGE2 can influence T cell differentiation, sometimes suppressing Th1 responses while leaving Th2 responses (associated with repair) unaffected. In some neuroinflammation models, EP4 activation by PGE2 appears to be anti-inflammatory. selleck.co.jp

This duality highlights the complex regulatory role of PGE2 in inflammation. Investigations into this compound would need to consider which EP receptors it interacts with and how these interactions might shift the balance between pro- and anti-inflammatory outcomes in different disease models.

Contribution to Tissue Repair and Regeneration

Beyond its role in inflammation, PGE2 is a crucial mediator in the processes of tissue repair and regeneration across various organ systems.

Skeletal Muscle and Bone Regeneration

PGE2 has demonstrated significant roles in promoting the regeneration of skeletal muscle and bone in preclinical models. In skeletal muscle, PGE2 is essential for the efficient function of muscle stem cells (MuSCs), which are critical for muscle repair. Studies using COX-2 knockout mice, which have reduced PGE2 production, show delayed muscle regeneration after injury. PGE2 appears to act on MuSCs primarily through the EP4 receptor, promoting their proliferation and thereby enhancing muscle regeneration and strength recovery. Research indicates that EP4 signaling through the cAMP/phospho-CREB pathway leads to the expression of transcription factors that induce MuSC proliferation.

In the context of bone, PGE2 has anabolic effects, stimulating bone formation and accelerating fracture healing in animal models. Both EP2 and EP4 receptors have been implicated in mediating PGE2's effects on bone formation. Studies using selective EP agonists have shown that activating EP2 or EP4 can enhance bone formation in animal models. For example, local administration of an EP4 agonist reversed impaired fracture healing in COX-2 deficient mice. Inhibiting 15-PGDH, the enzyme that degrades PGE2, leads to increased PGE2 levels and enhanced bone formation in osteoporotic animal models.

The established roles of PGE2 in stimulating stem cell activity and promoting tissue formation in muscle and bone regeneration models provide a strong rationale for investigating whether this compound possesses similar regenerative properties and the underlying mechanisms.

Intestinal Epithelial Repair

PGE2 is also critical for maintaining intestinal epithelial homeostasis and facilitating repair following injury. In models of intestinal injury, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, PGE2 promotes the regeneration of epithelial crypts and helps re-establish the epithelial barrier.

A key mechanism involves PGE2's ability to induce the differentiation of intestinal stem cells into wound-associated epithelial (WAE) cells, which are crucial for covering and sealing the wound bed. This differentiation is primarily mediated through the EP4 receptor on intestinal epithelial stem and progenitor cells. Studies using intestinal organoids and genetic mouse models have demonstrated that PGE2 signaling through EP4 is necessary for WAE cell differentiation and effective wound healing. The PGE2-EP4 axis signals via a cAMP-PKA-GSK3β cascade that influences β-catenin stability and Wnt signaling activity, ultimately promoting differentiation towards WAE cells.

The critical role of PGE2 in orchestrating the cellular processes required for intestinal epithelial repair in animal models provides a valuable framework for investigating the potential of this compound to support gut health and healing.

Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion (I/R) injury is a significant contributor to mortality in cardiovascular disease. Studies in preclinical models have demonstrated a protective role for PGE2 against myocardial I/R injury. thno.orgnih.govnih.govresearchgate.net In the context of acute myocardial infarction, PGE2 production increases significantly in cardiac fibroblasts, myocardial cells, and vascular endothelial cells. thno.org

Research utilizing EP4-deficient mice in an I/R model showed larger infarct sizes compared to wild-type mice, indicating that endogenous PGE2 protects the heart from I/R injury via the EP4 receptor. nih.gov Furthermore, administration of an EP4 agonist significantly reduced infarct size in wild-type mice, even when administered after coronary occlusion, suggesting a potential therapeutic window. nih.gov

Studies in a porcine model of acute myocardial infarction demonstrated that exogenous PGE2 therapy led to significant reductions in myocardial injury. nih.gov This protective effect was associated with improved left ventricular systolic function and reduced left ventricular end-diastolic pressure. nih.gov Pathological analysis in the PGE2-treated group revealed mildly swollen myocardial cells and reduced leukocyte infiltration in the reperfusion and no-reflow areas compared to control groups. nih.gov The mechanism underlying this cardioprotection in swine models involves the regulation of vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS) levels. cdnsciencepub.comnih.gov Exogenous PGE2 increased the expression levels of VEGF and eNOS, suggesting that these factors may be important mediators of PGE2's beneficial effects in attenuating I/R injury. nih.gov

These findings highlight the protective effects of PGE2 in myocardial I/R injury through mechanisms involving EP4 receptor activation and modulation of factors like VEGF and eNOS, providing a basis for investigating the potential of this compound or other PGE2 analogs in this area.

Immunomodulatory Actions in Disease Models

PGE2 exhibits potent immunomodulatory properties, influencing various aspects of both innate and adaptive immune responses. researchgate.netahajournals.orgbinasss.sa.cr These actions are particularly relevant in the context of autoimmune diseases and transplantation.

Experimental Autoimmune Encephalomyelitis (EAE)